

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Hydroxy-3-methylbenzaldehyde

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzaldehyde

Cat. No.: B106927

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Application Note: GC-MS Analysis of 4-Hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **4-Hydroxy-3-methylbenzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for sample preparation, instrument setup, and data analysis, ensuring high sensitivity and reproducibility. This protocol is particularly relevant for purity assessments, impurity profiling, and metabolic studies in the fields of pharmaceutical research and flavor chemistry.

Introduction

4-Hydroxy-3-methylbenzaldehyde is an aromatic aldehyde with applications in various chemical syntheses and as a flavoring agent. Accurate and reliable analytical methods are crucial for its quantification and characterization in diverse matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for this purpose, providing excellent chromatographic separation and definitive mass spectral identification. This document provides

a detailed experimental protocol and data presentation for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Solvent Extraction)

This protocol is suitable for the analysis of **4-Hydroxy-3-methylbenzaldehyde** in solid or liquid samples.

Materials:

- **4-Hydroxy-3-methylbenzaldehyde** standard ($\geq 98\%$ purity)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Anhydrous sodium sulfate
- 0.45 μm PTFE syringe filters
- Autosampler vials with inserts

Procedure:

- **Standard Preparation:** Prepare a stock solution of **4-Hydroxy-3-methylbenzaldehyde** in methanol at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$ by serial dilution with methanol.
- **Sample Extraction (Solid):**
 - Accurately weigh approximately 100 mg of the homogenized solid sample into a glass centrifuge tube.
 - Add 5 mL of dichloromethane and vortex for 2 minutes.
 - Sonicate the sample for 15 minutes in a water bath.

- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process twice more with fresh dichloromethane.
- Combine the supernatants and pass them through a small column of anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.
- Sample Extraction (Liquid):
 - To 1 mL of the liquid sample, add 5 mL of dichloromethane.
 - Vortex for 2 minutes and allow the layers to separate.
 - Collect the organic (bottom) layer.
 - Repeat the extraction twice more.
 - Combine the organic extracts and proceed with the drying and concentration steps as described for solid samples.
- Final Preparation: Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters can be adapted for various GC-MS systems, such as those from Agilent Technologies or Thermo Fisher Scientific.

Parameter	Setting
Gas Chromatograph	
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Mode	Splitless
Inlet Temperature	250°C
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Mass Scan Range	40-450 amu
Solvent Delay	4 minutes

Data Presentation

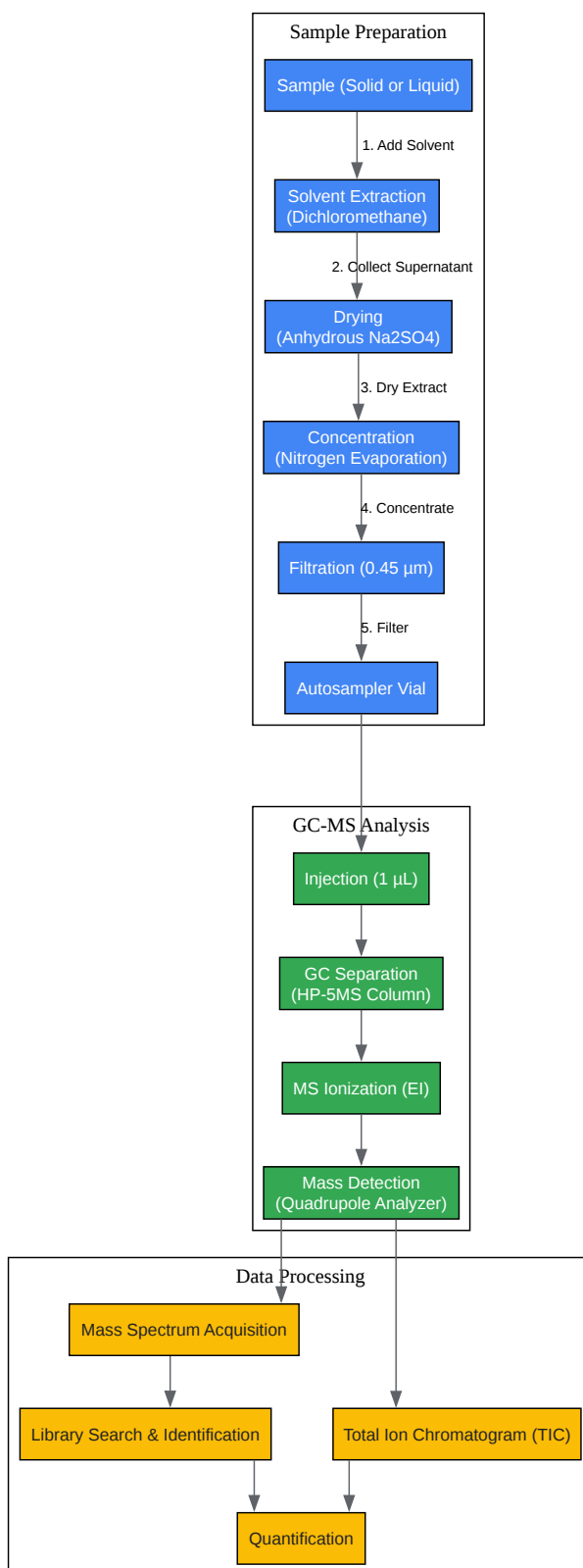
Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of **4-Hydroxy-3-methylbenzaldehyde**. The retention time may vary slightly depending on the specific instrument and column conditions.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Retention Time (min)	Key Mass Fragments (m/z)
4-Hydroxy-3-methylbenzal dehyde	15174-69-3	C ₈ H ₈ O ₂	136.15	~12.5 ^[1]	136, 135, 107, 77, 51

Note: The mass fragments are based on Electron Ionization (EI) mass spectra.^[2]^[3]

Mandatory Visualization



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Caption: Experimental workflow for GC-MS analysis of **4-Hydroxy-3-methylbenzaldehyde**.

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